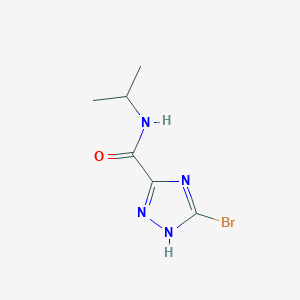

3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

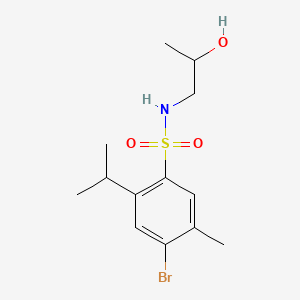

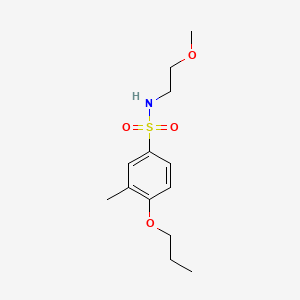

“3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide” is a compound that belongs to the class of 1,2,4-triazoles . It has an empirical formula of C5H8BrN3 and a molecular weight of 190.04 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The synthesis of related compounds has been reported in the literature, which could provide a basis for the synthesis of "3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide" .Molecular Structure Analysis

The molecular structure of “3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide” can be represented by the SMILES stringCC(C1=NC(Br)=NN1)C . The InChI representation is 1S/C5H8BrN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9) . Chemical Reactions Analysis

1,2,4-triazoles, including “3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide”, have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide” include a molecular weight of 190.99 g/mol, a topological polar surface area of 84.7 Ų, and a complexity of 129 .科学的研究の応用

Antimicrobial Activity

Compounds containing a triazole structure, such as 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide, exhibit broad biological activities, including antimicrobial activity . This makes them valuable in the development of new antimicrobial drugs.

Anti-inflammatory and Analgesic Activities

Triazole compounds have been found to possess anti-inflammatory and analgesic activities . This suggests potential applications in the development of pain management and anti-inflammatory drugs.

Anticonvulsant Activity

The triazole structure has been associated with anticonvulsant activity . This could lead to the development of new treatments for conditions like epilepsy.

Antineoplastic Activity

Triazole compounds have shown antineoplastic activity, which means they can inhibit the development of tumors . This suggests potential applications in cancer therapy.

Antimalarial Activity

The triazole structure has been linked to antimalarial activity . This could lead to the development of new treatments for malaria.

Antiviral Activity

Compounds containing a triazole structure have shown antiviral activity . This suggests potential applications in the development of antiviral drugs.

作用機序

While the specific mechanism of action for “3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide” is not mentioned in the search results, it’s worth noting that azoles, a class of compounds to which 1,2,4-triazoles belong, are widely used as antimicrobial agents. They work by inhibiting the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol. This inhibition leads to depletion of ergosterol and accumulation of sterol precursors, resulting in the formation of a plasma membrane with altered structure and function .

特性

IUPAC Name |

5-bromo-N-propan-2-yl-1H-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4O/c1-3(2)8-5(12)4-9-6(7)11-10-4/h3H,1-2H3,(H,8,12)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHOKSOONWPFMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NNC(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

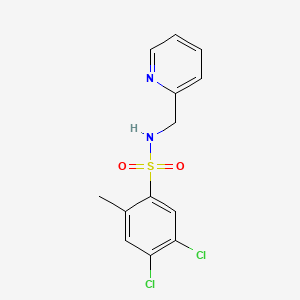

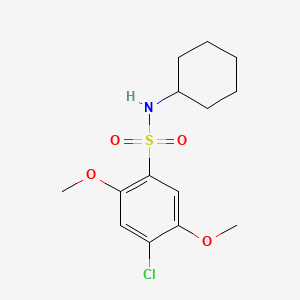

![2,5-dichloro-4-methoxy-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B603116.png)